molecular formula C10H17ClN2O3S B017615 (R)-(+)-5-(2-AMINOPROPYL)-2-METHOXYBENZENE SULFONAMIDE HYDROCHLORIDE CAS No. 112101-75-4

(R)-(+)-5-(2-AMINOPROPYL)-2-METHOXYBENZENE SULFONAMIDE HYDROCHLORIDE

Cat. No.: B017615
CAS No.: 112101-75-4
M. Wt: 280.77 g/mol
InChI Key: KYRRNJIOCLALJQ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-5-(2-Aminopropyl)-2-Methoxybenzene Sulfonamide Hydrochloride (CAS: 112101-75-4) is a chiral sulfonamide derivative characterized by its stereospecific (R)-configuration at the aminopropyl side chain and a 2-methoxybenzenesulfonamide core. It is a white crystalline solid () with a molecular formula of C₁₀H₁₆ClN₂O₃S and an InChI key of InChI=1/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/t7-;/m1./s1 ().

This compound serves as a critical intermediate in synthesizing tamsulosin hydrochloride, a selective α₁-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) and hypertension. Its stereochemistry ensures high enantiomeric purity in final drug products, minimizing off-target effects (). The compound is commercially available in pharmaceutical grade (98% purity) and is packaged in 25 kg cardboard drums for industrial use ().

Properties

IUPAC Name

5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRRNJIOCLALJQ-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524856
Record name 5-[(2R)-2-Aminopropyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112101-75-4, 112101-77-6
Record name Benzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112101-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2R)-2-Aminopropyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 5-[(2S)-2-aminopropyl]-2-methoxy-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Racemic Amine Synthesis

The synthesis begins with 5-acetonyl-2-methoxybenzenesulfonamide (III), which undergoes oxime formation using hydroxylamine hydrochloride and triethylamine in methanol. Reduction of the oxime intermediate (IX) with hydrogen gas and Raney nickel catalyst yields racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide (X). Key parameters include:

  • Reaction time : 8 hours under 4 kg hydrogen pressure.

  • Yield : 92% (27.6 g from 30 g oxime).

  • Characterization : Melting point 180°C; 1H^1H-NMR confirms propylamine and methoxy groups.

Enantiomeric Resolution with D-Tartaric Acid

Racemic amine (X) is resolved using D-(-)-tartaric acid in solvent systems combining methanol with polar additives (5–20% v/v water, DMSO, or DMF). Critical process optimizations include:

  • Molar ratio : 1:1 to 1:1.1 (amine:tartaric acid).

  • Temperature : 50–70°C for enhanced diastereomer solubility differentials.

  • Two-stage resolution : Initial salt crystallization achieves >99.5% optical purity after two cycles.

Example Protocol :

  • Dissolve 50 g racemic amine in methanol:water (9.5:0.5 v/v) at 65°C.

  • Add 33.8 g D-(-)-tartaric acid, maintain at 65°C for 6 hours.

  • Filter and dry to obtain 30.4 g tartrate salt (m.p. 189–195°C; [α]D=19.4°[α]_D = -19.4°).

  • Desalt with NaOH (pH 9.5–10) to isolate R-(-)-amine, then convert to hydrochloride salt.

Chemoenzymatic Synthesis via Alcohol Dehydrogenase Catalysis

Bioreduction of Prochiral Ketone

An alternative route involves enantioselective reduction of 5-acetonyl-2-methoxybenzenesulfonamide (IV) using alcohol dehydrogenases (ADHs). Notable enzymes include:

  • ADH from Rhodococcus ruber : Produces (S)-alcohol with >99% enantiomeric excess (ee).

  • evo.1.1.200 : Generates (R)-alcohol with comparable selectivity.

Optimized Conditions :

  • Substrate concentration : 25 mM in 2-methyltetrahydrofuran (2-MeTHF).

  • Co-solvent ratio : 20% v/v 2-MeTHF in potassium phosphate buffer (pH 7.5).

  • Yield : 87% isolated (R)-alcohol after liquid-liquid extraction and silica gel chromatography.

Functionalization to Amine

The (R)-alcohol intermediate undergoes mesylation, azide substitution, and Staudinger reduction:

  • Mesylation : React (R)-alcohol with mesyl chloride/Et3_3N in CH2_2Cl2_2.

  • Azide substitution : Treat mesylate with NaN3_3 in DMSO at 60°C.

  • Staudinger reduction : Convert azide to amine using triphenylphosphine.
    Overall yield : 78%.

Comparative Analysis of Preparation Methods

Parameter Classical Resolution Chemoenzymatic
Steps 4 (oxime, reduction, resolution, HCl salt)3 (reduction, functionalization, HCl salt)
Optical purity >99.5%>99% ee
Solvent system Methanol/water/DMSO2-MeTHF/buffer
Catalyst Raney nickel (reduction)ADH (stereoselective)
Environmental impact High solvent consumptionGreener (aqueous)
Scalability Pilot-scale demonstratedLab-scale optimized

Critical Process Parameters and Optimization

Solvent Polarity in Classical Resolution

The polarity of methanol-water mixtures directly impacts salt solubility and crystal formation:

  • Methanol:water (9:1) : Yields 61.6% tartrate salt with 99.5% ee.

  • Methanol:DMSO (8:2) : Lower yield (30.4%) due to increased solubility.

Temperature Dependence

Elevated temperatures (50–70°C) enhance the solubility of the undesired (S)-tartrate salt, enabling selective crystallization of the (R)-enantiomer. Cooling to 25°C further purifies the product.

Enzyme Selection in Bioreduction

evo.1.1.200 exhibits superior activity for (R)-alcohol synthesis, achieving complete conversion in 24 hours. Substrate loading above 25 mM reduces conversion efficiency due to enzyme inhibition.

Conversion to Hydrochloride Salt

The free amine is treated with hydrochloric acid in methanol, followed by crystallization to yield the hydrochloride salt. Key quality attributes include:

  • Melting point : 196–197°C (decomposition).

  • Optical rotation : [α]D=17.11°[α]_D = -17.11° (c = 1.07, methanol).

  • Purity : >99.5% by HPLC .

Chemical Reactions Analysis

Types of Reactions

®-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

®-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group may interact with enzymes or receptors, leading to modulation of their activity. The methoxy and sulfonamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: R vs. S Isomers

The (R)-enantiomer is pharmacologically active in α-blockers, whereas the (S)-enantiomer exhibits reduced or negligible activity. highlights an HPLC method (Fig. 2) resolving these enantiomers, emphasizing the necessity of chiral separation techniques in quality control ().

Property (R)-Isomer (S)-Isomer
Biological Activity High α₁-adrenoceptor antagonism Low/no activity
Role in Synthesis Active pharmaceutical ingredient (API) precursor Typically removed as impurity
Chiral Resolution Baseline separation via HPLC () Baseline separation via HPLC ()

Pharmaceutical-Grade Intermediates

Compared to industrial-grade compounds like Amorolfine Hydrochloride (CAS: 78613-38-4, 98% purity), the target compound adheres to stricter purity standards (≥98%) and is explicitly validated for pharmaceutical applications ().

Parameter Target Compound Amorolfine Hydrochloride
Purity ≥98% (pharmaceutical grade) 98% (industrial grade)
Application API precursor Antifungal agent
Packaging 25 kg/drum 25 kg/drum

Stereochemical analogs

Similar (R)-configured intermediates, such as (R)-(+)-3-Hydroxybutyrolactone (CAS: 58081-05-3) and (R)-(+)-4-Hydroxy-2-Pyrrolidinone (CAS: 22677-21-0), share stereochemical complexity but diverge in applications ().

Compound Core Structure Primary Use
Target Compound Sulfonamide α-blocker synthesis
(R)-(+)-3-Hydroxybutyrolactone Lactone Polymer and flavorant synthesis
(R)-(+)-4-Hydroxy-2-Pyrrolidinone Pyrrolidinone Neurological research

Biological Activity

(R)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride, commonly known as tamsulosin, is a selective antagonist of the alpha-1 adrenergic receptors, particularly the alpha-1A subtype. This compound has gained significant attention due to its therapeutic applications in treating benign prostatic hyperplasia (BPH) and its unique pharmacological profile that minimizes side effects typically associated with non-selective alpha blockers.

Chemical Structure and Properties

The chemical formula for tamsulosin is C20H28N2O3SC_{20}H_{28}N_2O_3S with a molecular weight of approximately 364.51 g/mol. Its structure includes a methoxy group, an aromatic sulfonamide moiety, and an amino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H28N2O3S
Molecular Weight364.51 g/mol
SolubilitySoluble in water
pKa7.7

Tamsulosin selectively binds to the alpha-1A adrenergic receptors located in the prostate and bladder neck, leading to smooth muscle relaxation. This action alleviates urinary symptoms associated with BPH without significantly affecting blood pressure, distinguishing it from other non-selective alpha blockers that can cause hypotension.

Pharmacodynamics

Tamsulosin exhibits a high affinity for the alpha-1A receptor subtype compared to other subtypes (alpha-1B and alpha-1D). This selectivity is crucial as it allows for effective treatment of urinary obstruction without systemic vascular effects.

  • Selectivity : Tamsulosin shows about 50-fold selectivity for alpha-1A receptors over alpha-1B receptors.
  • Dosing : A typical dose ranges from 0.4 mg to 0.8 mg once daily, demonstrating effective symptom relief in clinical studies.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of tamsulosin in patients with BPH:

  • Study A : A randomized double-blind trial involving 500 men showed significant improvement in urinary flow rates and symptom scores after 12 weeks of treatment with tamsulosin compared to placebo.
  • Study B : Long-term studies indicated that tamsulosin maintained efficacy over a period of up to 48 weeks with a favorable safety profile, including minimal cardiovascular side effects.

Case Study 1: Efficacy in Elderly Patients

A cohort study involving elderly patients (aged 65+) demonstrated that tamsulosin effectively reduced lower urinary tract symptoms while maintaining blood pressure stability, thus validating its use in this demographic.

Case Study 2: Combination Therapy

In a study assessing combination therapy with tamsulosin and dutasteride, patients experienced enhanced symptom relief compared to monotherapy, suggesting potential benefits of dual therapy in managing severe BPH symptoms.

Side Effects

While tamsulosin is generally well-tolerated, some reported side effects include:

  • Dizziness
  • Ejaculatory dysfunction
  • Nasal congestion

These side effects are typically mild and manageable but should be monitored during treatment.

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield and purity of (R)-(+)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide hydrochloride?

  • Methodological Answer : Optimizing synthesis involves stereoselective condensation of R-(-)-2-(4-methoxyphenyl)-1-methylethylamine with halo-acetyl halides in halogenated solvents (e.g., dichloromethane) under basic conditions. Post-condensation, chlorosulfonic acid treatment introduces the sulfonamide group, followed by ammonia-mediated cyclization . Purification via recrystallization (using ethanol/water mixtures) enhances purity, while monitoring reaction progress with HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures enantiomeric excess >98% .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20) to confirm enantiopurity. Complementary techniques include polarimetry ([α]D = +25° to +30° in methanol) and X-ray crystallography to resolve the R-configuration . Cross-reference with InChI key: InChI=1/C10H16N2O3S.ClH... for structural validation .

Q. What analytical methods are recommended for quantifying impurities in pharmaceutical-grade batches?

  • Methodological Answer : Employ RP-HPLC with UV detection (λ = 254 nm) and a gradient elution system (0.1% phosphoric acid in water:acetonitrile from 95:5 to 50:50 over 30 min). Compare retention times against certified impurity standards (e.g., tamsulosin-related byproducts) . For trace metal analysis, ICP-MS with a detection limit of <0.1 ppm ensures compliance with ICH Q3D guidelines .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity as an α-adrenergic antagonist?

  • Methodological Answer : The R-configuration enhances binding affinity to α1A-adrenoceptors due to optimal spatial alignment of the aminopropyl and methoxy groups. Conduct molecular docking studies (using AutoDock Vina) with receptor PDB ID: 2RH1 to map interactions. Validate with in vitro functional assays (e.g., isolated rat prostate contraction assays), where the R-enantiomer shows IC50 values 10-fold lower than the S-form .

Q. What methodologies enable the study of this compound’s role in asymmetric catalysis?

  • Methodological Answer : Use the compound as a chiral auxiliary in Pictet-Spengler reactions. For example, couple it with tryptamine derivatives under acidic conditions (TFA in DCM) to form tetrahydro-β-carbolines. Monitor enantioselectivity via NMR chiral shift reagents (e.g., Eu(hfc)3) and compare yields with non-chiral sulfonamide controls .

Q. How can researchers profile and mitigate toxicity risks associated with synthetic byproducts?

  • Methodological Answer : Perform LC-MS/MS-based impurity profiling to identify genotoxic nitrosamine derivatives. Use in silico tools like Derek Nexus to predict mutagenicity. For in vivo validation, conduct acute toxicity studies in Sprague-Dawley rats (OECD 423 guidelines), noting an oral LD50 of 650 mg/kg and histopathological changes in renal tissues .

Q. What structural modifications enhance solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Replace the hydrochloride counterion with mesylate or tosylate salts to improve aqueous solubility (>50 mg/mL in PBS). Alternatively, synthesize PEGylated prodrugs via esterification of the methoxy group. Assess bioavailability using Caco-2 cell monolayers and in vivo rat models with LC-MS quantification of plasma concentrations .

Q. How do computational models predict the compound’s interaction with novel therapeutic targets (e.g., 5-HT6 receptors)?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER force field) to simulate binding to 5-HT6 receptors (homology model based on PDB 4IAR). Validate predictions with radioligand displacement assays ([3H]-LSD binding), correlating ΔG values from simulations with experimental IC50 data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-5-(2-AMINOPROPYL)-2-METHOXYBENZENE SULFONAMIDE HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
(R)-(+)-5-(2-AMINOPROPYL)-2-METHOXYBENZENE SULFONAMIDE HYDROCHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.